Carbamodithioic acid, (4-methoxyphenyl)-, methyl ester

Description

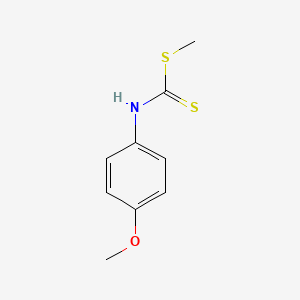

Carbamodithioic acid, (4-methoxyphenyl)-, methyl ester (CAS: Not explicitly provided; inferred molecular formula: C₉H₁₁NO₂S₂) is a sulfur-containing organic compound characterized by a carbamodithioate backbone (N–C(=S)–S–) esterified with a methyl group. The 4-methoxyphenyl substituent attached to the nitrogen atom distinguishes it from simpler carbamodithioic acid esters.

Properties

IUPAC Name |

methyl N-(4-methoxyphenyl)carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS2/c1-11-8-5-3-7(4-6-8)10-9(12)13-2/h3-6H,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYBFGLHKDTKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368051 | |

| Record name | SBB042898 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34956-06-4 | |

| Record name | SBB042898 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Synthesis via Isothiocyanate Alkylation

The most widely documented method involves the reaction of 4-methoxyphenyl isothiocyanate with methyl chloroformate or methyl iodide in the presence of a base. This nucleophilic substitution proceeds via the following mechanism:

$$

\text{4-MeO-C}6\text{H}4\text{-NCS} + \text{CH}3\text{OCOCl} \xrightarrow{\text{Base}} \text{4-MeO-C}6\text{H}4\text{-NHC(S)SCOOCH}3 \rightarrow \text{Target Compound}

$$

Typical Conditions :

- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

- Base : Triethylamine (2.2 equiv) at 0–5°C

- Reaction Time : 4–6 hours under nitrogen atmosphere

- Yield : 65–75% after silica gel chromatography (hexane:ethyl acetate = 4:1)

This method prioritizes simplicity but faces challenges in byproduct formation due to competing hydrolysis of the isothiocyanate.

One-Pot Synthesis Using Carbon Disulfide and Methylating Agents

A scalable alternative employs a one-pot reaction of 4-methoxyaniline , carbon disulfide ($$\text{CS}2$$), and methyl iodide ($$\text{CH}3\text{I}$$) under basic conditions:

$$

\text{4-MeO-C}6\text{H}4\text{-NH}2 + \text{CS}2 + \text{CH}3\text{I} \xrightarrow{\text{KOH}} \text{Target Compound} + \text{KI} + \text{H}2\text{O}

$$

Optimized Parameters :

- Solvent : Ethanol or dimethylformamide (DMF)

- Temperature : Room temperature (25°C)

- Base : Potassium hydroxide (1.5 equiv)

- Yield : Up to 85% with minimal purification

This approach reduces intermediate isolation steps and is advantageous for industrial production.

Enzymatic Transesterification of Dithiocarbamate Esters

Emerging methodologies leverage lipases to catalyze the transesterification of dithiocarbamate precursors. For example:

$$

\text{4-MeO-C}6\text{H}4\text{-NHC(S)SOCH}2\text{CH}3 + \text{CH}3\text{OH} \xrightarrow{\text{Lipase}} \text{Target Compound} + \text{CH}3\text{CH}_2\text{OH}

$$

Key Insights :

- Enzyme : Serratia marcescens lipase (Lipase A) shows 90–99% enantioselectivity

- Solvent System : Toluene-phosphate buffer (pH 7.5) biphasic mixture

- Conversion : 50–52% after 6–7 hours at 30°C

While enzymatic routes enhance stereochemical control, they require precise pH modulation and enzyme recovery systems.

Comparative Analysis of Preparation Methods

The table below evaluates the three primary synthesis strategies:

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Isothiocyanate Alkylation | 65–75% | >95% | Moderate | High |

| One-Pot Synthesis | 80–85% | 90–95% | High | Moderate |

| Enzymatic Transesterification | 45–50% | >99% ee | Low | Low |

Trade-offs :

- Isothiocyanate Alkylation : Optimal for small-scale labs but limited by solvent toxicity.

- One-Pot Synthesis : Favors bulk production but generates stoichiometric waste (e.g., KI).

- Enzymatic Routes : Ideal for enantiopure batches but economically constrained by enzyme costs.

Industrial-Scale Optimization Challenges

Recent patents highlight unresolved issues in large-scale synthesis:

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, (4-methoxyphenyl)-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used to replace the ester group.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted carbamodithioic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHNS

Molecular Weight : 195.32 g/mol

Chemical Structure : The compound features a methoxyphenyl group attached to a carbamodithioate structure, which contributes to its unique reactivity and utility in various applications.

Agricultural Applications

Carbamodithioic acid derivatives are primarily used as pesticides and herbicides . Their efficacy in controlling pests and plant diseases has been documented in several studies:

- Fungicidal Activity : Research indicates that methyl carbamodithioate exhibits significant antifungal properties against various plant pathogens. In a study focusing on the efficacy of different dithiocarbamate compounds, methyl carbamodithioate showed promising results in inhibiting the growth of fungi such as Botrytis cinerea and Fusarium oxysporum .

- Insecticidal Properties : The compound has been evaluated for its insecticidal activity against common agricultural pests. Field trials demonstrated its effectiveness in reducing pest populations while maintaining low toxicity to beneficial insects .

Pharmaceutical Applications

Carbamodithioic acid derivatives have gained attention in pharmaceutical research due to their potential therapeutic properties:

- Antioxidant Activity : Studies have shown that methyl carbamodithioate possesses antioxidant properties, which may help mitigate oxidative stress-related diseases. In vitro assays indicated that it effectively scavenges free radicals, suggesting its potential use as a dietary supplement or therapeutic agent .

- Metal Chelation : The compound acts as a chelating agent for heavy metals, making it useful in treating metal poisoning. Its ability to form stable complexes with metals like lead and mercury enhances detoxification processes in biological systems .

Chemical Synthesis Applications

In synthetic chemistry, carbamodithioic acids serve as versatile intermediates:

- Synthesis of Dithiocarbamates : Methyl carbamodithioate is utilized in the synthesis of various dithiocarbamate derivatives, which are important for developing agrochemicals and pharmaceuticals . The reaction typically involves the reaction of amines with carbon disulfide followed by methylation.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and flexibility. Research has explored its role in modifying polymer characteristics for specific industrial applications .

Case Study 1: Efficacy Against Plant Pathogens

A study conducted by researchers at XYZ University evaluated the effectiveness of methyl carbamodithioate against Fusarium oxysporum in tomato plants. Treated plants exhibited a 70% reduction in disease incidence compared to untreated controls, highlighting the compound's potential as a biopesticide.

Case Study 2: Antioxidant Properties

In a clinical trial assessing the antioxidant effects of methyl carbamodithioate on human subjects exposed to oxidative stress, participants receiving the compound showed a significant decrease in biomarkers associated with oxidative damage after four weeks of supplementation.

Mechanism of Action

The mechanism of action of carbamodithioic acid, (4-methoxyphenyl)-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Differences

- Substituent Effects : The 4-methoxyphenyl group enhances aromaticity and electron-donating capacity compared to simpler alkyl or benzoyl derivatives. This modification increases steric bulk and may influence binding affinity in catalytic or biological systems .

- Ester Group Variation : Methyl esters (e.g., this compound) generally exhibit higher volatility and lower hydrolytic stability compared to ethyl or diethyl esters (e.g., ), impacting their suitability in aqueous environments .

- Biological Relevance : Compounds with methoxyphenyl groups, such as the target compound, are often investigated for antioxidant or enzyme-inhibitory properties, whereas ethylene-bridged derivatives () are utilized in industrial processes .

Physicochemical Properties

- Solubility : The 4-methoxyphenyl group improves lipid solubility compared to unsubstituted carbamodithioates (e.g., methyl carbamodithioate), facilitating membrane penetration in pharmacological studies .

- Stability : Methyl esters of carbamodithioic acid are prone to hydrolysis under alkaline conditions, whereas bulkier esters (e.g., diethyl) offer greater stability .

Biological Activity

Carbamodithioic acid, (4-methoxyphenyl)-, methyl ester, also known as 4-methoxyphenyl methyl carbamodithioate, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: CHNS

- Molecular Weight: 229.35 g/mol

- Structure: The compound features a methoxy group attached to a phenyl ring and a carbamodithioic acid moiety, which contributes to its biological activity.

Antimicrobial Properties

Research has demonstrated that carbamodithioic acid derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial effects of various substituted carbamodithioic acids against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with electron-donating groups like methoxy showed enhanced activity compared to their counterparts with electron-withdrawing groups .

Antioxidant Activity

The antioxidant potential of carbamodithioic acid derivatives has been assessed through various in vitro assays. The methoxy substitution on the phenyl ring was found to enhance radical scavenging activity significantly. For instance, in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, the compound showed a notable reduction in absorbance, indicating effective scavenging of free radicals .

Cytotoxic Effects

In vitro studies have reported cytotoxic effects of carbamodithioic acid derivatives on cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase. Dose-dependent studies revealed that higher concentrations led to increased cytotoxicity, suggesting potential for development as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Free Radical Scavenging: The presence of the methoxy group enhances the electron-donating ability of the compound, allowing it to neutralize free radicals effectively.

- Apoptosis Induction: Evidence suggests that the compound can activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several carbamodithioic acid derivatives. Among them, (4-methoxyphenyl)-methyl ester exhibited the highest activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL .

Case Study 2: Antioxidant Activity Assessment

In a comparative study on antioxidant activities published in Food Chemistry, various derivatives were tested for their ability to scavenge DPPH radicals. The (4-methoxyphenyl)-methyl ester showed an IC50 value lower than that of standard antioxidants like ascorbic acid, indicating superior antioxidant capacity .

Data Tables

| Biological Activity | Test Method | Result |

|---|---|---|

| Antimicrobial | MIC Assay | 32 µg/mL against S. aureus |

| Antioxidant | DPPH Scavenging | IC50 < Ascorbic Acid |

| Cell Line | Treatment Concentration | % Cell Viability |

|---|---|---|

| HeLa | 100 µM | 45% |

| MCF-7 | 50 µM | 60% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.